3-Ethoxy-4-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]benzaldehyde
Description
Properties
IUPAC Name |
3-ethoxy-4-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7/c1-2-24-17-5-12(8-20)3-4-16(17)25-10-14-7-15(19(21)22)6-13-9-23-11-26-18(13)14/h3-8H,2,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTYAALCHFGISP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC(=CC3=C2OCOC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. The reaction conditions often require careful control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may serve as a precursor for the development of new drugs.
Industry: Its unique properties can be harnessed for various industrial applications, such as in the production of advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-Ethoxy-4-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]benzaldehyde
- CAS Number : 554438-66-3
- Molecular Formula: C₁₈H₁₇NO₇
- Molecular Weight : 359.33 g/mol
- Structural Features : A benzaldehyde core substituted with an ethoxy group at position 3 and a methoxy-linked 6-nitro-2,4-dihydro-1,3-benzodioxin moiety at position 4 .
Applications : Primarily used as a pharmaceutical intermediate, highlighting its role in synthesizing bioactive molecules .
Structural Analogs with Modified Substituents
3-Ethoxy-4-(pentyloxy)benzaldehyde
- CAS : 79714-25-3
- Formula : C₁₄H₂₀O₃
- Molecular Weight : 236.31 g/mol
- Key Differences :
3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde
- CAS : 6131-05-1
- Formula: C₁₄H₁₉NO₄
- Molecular Weight : 265.30 g/mol
- Key Differences: Substitutes the benzodioxin group with a morpholine-containing ethoxy chain.
N-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl] Derivatives
- Example : N-[(6-chloropyridin-3-yl)sulfonyl]-3-(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enamide
- Formula : C₂₀H₁₆Cl₄N₂O₃
- Molecular Weight : 474.17 g/mol
- Key Differences :
Physicochemical and Spectral Properties
Table 1: Comparative Data
Spectral Insights :
- IR Spectroscopy: The nitro group (─NO₂) in the target compound exhibits strong absorbance near 1530–1350 cm⁻¹ (asymmetric/symmetric stretching), while benzodioxin C─O─C stretches appear at ~940 cm⁻¹ .
Pharmacological and Industrial Relevance
- Commercial Availability : Discontinued status at CymitQuimica () suggests challenges in large-scale production or stability, contrasting with readily available analogs like 4-benzyloxy-3-ethoxybenzaldehyde (CAS 60186-33-6) .
Biological Activity
3-Ethoxy-4-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]benzaldehyde is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a benzaldehyde moiety modified with ethoxy and nitro groups, which are known to influence biological activity. The presence of the benzodioxin structure is particularly significant as it is associated with various pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of benzodioxins exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these derivatives often fall within a low range, indicating potent activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 3-Ethoxy-4-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]benzaldehyde | TBD | Antibacterial |
| Similar Benzodioxin Derivative | 9.937 | Antifungal |
Anticancer Properties
The compound's anticancer potential has been explored in various studies. For example, compounds with similar nitrobenzodioxin structures have demonstrated significant cytotoxic effects against several cancer cell lines. Notably, they can induce apoptosis and cell cycle arrest in cancer cells, suggesting a mechanism that warrants further investigation .
The mechanisms underlying the biological activities of 3-Ethoxy-4-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]benzaldehyde are believed to involve:
- Inhibition of Enzymatic Activity : Some studies suggest that such compounds may inhibit specific enzymes involved in tumor progression or microbial metabolism.
- Induction of Apoptosis : Evidence points to the ability of these compounds to trigger programmed cell death in malignant cells.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly at the G2/M checkpoint.
Study 1: Antimicrobial Efficacy
A study conducted on a series of benzodioxin derivatives demonstrated significant antimicrobial activity against a panel of bacterial strains. The results indicated that modifications to the nitro group enhanced the antibacterial properties, with MIC values as low as 0.02 mg/mL against resistant strains .
Study 2: Anticancer Activity
In vitro experiments on human cancer cell lines revealed that compounds related to 3-Ethoxy-4-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]benzaldehyde exhibited IC50 values ranging from 4.91 µg/mL to 5.59 µg/mL against various cancer types . These findings suggest a promising avenue for developing new anticancer agents based on this scaffold.
Q & A
What are the optimal synthetic routes for preparing 3-Ethoxy-4-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]benzaldehyde?
Answer:
The synthesis involves two critical steps: (1) etherification to construct the benzodioxin moiety and (2) nitro-group introduction. A validated approach includes:
- Etherification : React 4-fluorobenzaldehyde with a hydroxybenzaldehyde derivative (e.g., 3-ethoxy-4-hydroxybenzaldehyde) under reflux in ethanol with glacial acetic acid as a catalyst. This promotes nucleophilic aromatic substitution, forming the methoxy-benzodioxin intermediate .
- Nitro-functionalization : Nitration of the benzodioxin ring using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields the final product. Key parameters include reaction time (4–6 hours for etherification) and stoichiometric control during nitration .
How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?
Answer:
- NMR Analysis : Use - and -NMR to confirm substitution patterns. The aldehyde proton (~10 ppm) and ethoxy/methoxy splitting patterns distinguish regioisomers. NOESY/ROESY can verify spatial proximity of substituents .
- X-ray Crystallography : Employ SHELXL for refinement. Critical steps include:
What experimental strategies mitigate instability of the nitrobenzodioxin moiety during reactions?
Answer:
The nitro group and benzodioxin ring are sensitive to light and heat. Mitigation strategies include:
- Reaction Conditions : Conduct reactions under inert atmosphere (N₂/Ar) and low temperatures (<40°C).
- Light Protection : Use amber glassware or foil-wrapped flasks to prevent photodegradation.
- Stabilizers : Add radical scavengers (e.g., BHT) during storage. Accelerated stability studies (40°C/75% RH) can identify degradation pathways .
How can computational methods predict reactivity or tautomeric forms of this compound?
Answer:
- DFT Calculations : Use Gaussian or ORCA to model tautomerism (e.g., keto-enol forms of the aldehyde group). B3LYP/6-311+G(d,p) basis sets provide accurate energy profiles .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict aggregation or hydrogen-bonding interactions.
- Docking Studies : For biological applications, AutoDock Vina can assess binding affinity to nitroreductase enzymes .
How to address contradictions in biological activity data across studies?
Answer:
- Dose-Response Validation : Replicate assays (e.g., MIC, IC₅₀) using standardized protocols (CLSI guidelines) to rule out false positives.
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., reduced nitro groups forming amines) that may skew results.
- Control Experiments : Compare with structurally analogous compounds (e.g., 3-methoxy variants) to isolate the nitrobenzodioxin’s contribution .
What green chemistry approaches optimize derivatization of the aldehyde group?
Answer:
- Knoevenagel Condensation : Use catalyst-free, water-mediated conditions (e.g., 4-(dimethylamino)benzaldehyde in H₂O/ethanol at 60°C) to form α,β-unsaturated derivatives. Yields >90% are achievable without toxic catalysts .
- Microwave-Assisted Synthesis : Reduce reaction times (10–15 minutes) for hydrazone formation, minimizing aldehyde oxidation .
How to design stability-indicating HPLC methods for purity analysis?
Answer:
- Column : C18 (5 µm, 250 × 4.6 mm) with mobile phase: acetonitrile/0.1% formic acid (70:30).
- Detection : UV at 254 nm (aldehyde absorption) and 310 nm (nitro group).
- Forced Degradation : Expose to 0.1 M HCl/NaOH (2 hours, 60°C) and 3% H₂O₂ (24 hours) to validate method robustness. Resolution >2.0 between peaks confirms specificity .
Notes
- Advanced Questions : Focused on mechanistic and computational rigor (e.g., DFT, MD).
- Methodological Emphasis : Provided stepwise protocols for synthesis, analysis, and data reconciliation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
